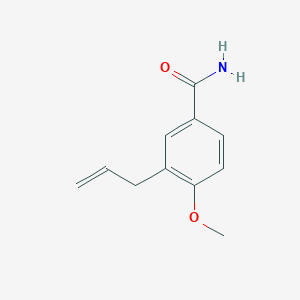

3-allyl-4-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7H,1,4H2,2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKWYQLSYUQOJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Allyl 4 Methoxybenzamide

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily prepared starting materials. leah4sci.comjournalspress.com This process is represented by a double arrow (=>).

For 3-allyl-4-methoxybenzamide, the primary disconnections involve the carbon-nitrogen bond of the amide, the carbon-carbon bond of the allyl group, and the carbon-oxygen bond of the methoxy (B1213986) group. A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that this compound (I) can be synthesized from 3-allyl-4-methoxybenzoic acid (II) and ammonia (B1221849) or an ammonia equivalent. The benzoic acid derivative (II) can be obtained from a suitably protected 4-hydroxy-3-allylbenzoic acid (III), which in turn could be prepared from a 4-hydroxybenzoic acid derivative (IV) through a regioselective allylation reaction. The methoxy group can be introduced at a late stage via methylation of the hydroxyl group.

Approaches for Regioselective Allylation of Benzamide (B126) Scaffolds

A key challenge in the synthesis of this compound is the regioselective introduction of the allyl group at the C-3 position of the benzamide scaffold. Several methods can be employed to achieve this transformation.

Transition-Metal-Catalyzed Allylation Reactions

Transition-metal catalysis offers powerful tools for the direct C-H allylation of arenes, providing an atom- and step-economical approach. ehu.es Various metals, including palladium, rhodium, and cobalt, have been shown to catalyze the allylation of benzamides. ehu.esmdpi.comnih.gov

Cobalt-Catalyzed Allylation: Recent studies have demonstrated the effectiveness of CpCo(III) catalysts for the C-H allylation of benzamides. ehu.esmdpi.com The reaction often utilizes an amide directing group to achieve ortho-selectivity. For instance, N-methoxybenzamides can be allylated with allenes under mild conditions. acs.org The use of allyl aryl ethers as the allylating agent under CpCo(III) catalysis has also been reported. ehu.es

Rhodium-Catalyzed Allylation: Rhodium(III) catalysts have been employed for the oxidative C-H allylation of benzamides with 1,3-dienes. acs.org These reactions can proceed with high regioselectivity.

Palladium-Catalyzed Allylation: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a well-established method for forming carbon-carbon bonds. nih.govnih.gov While typically used with pre-functionalized substrates, variations involving C-H activation have been developed.

Table 1: Examples of Transition-Metal-Catalyzed Allylation of Benzamides

| Catalyst System | Allylating Agent | Directing Group | Key Features |

| CpCo(III) | Allenes | N-methoxyamide | Mild reaction conditions, high regioselectivity. acs.org |

| CpCo(III) | Allyl aryl ethers | Amide | Good functional group tolerance. ehu.es |

| Rh(III) | 1,3-Dienes | Amide | Oxidative C-H allylation. acs.org |

| Palladium | Allyl carbonates | Amide | Classic Tsuji-Trost conditions. nih.gov |

Electrophilic and Nucleophilic Allylation Techniques

Besides transition-metal catalysis, classical electrophilic and nucleophilic allylation methods can be considered, although they may require more elaborate synthetic routes involving pre-functionalization of the aromatic ring.

Electrophilic Allylation: This approach would involve the reaction of an activated aromatic ring (e.g., a phenol (B47542) or anisole (B1667542) derivative) with an electrophilic allyl source, such as allyl bromide, in the presence of a Lewis acid. However, controlling the regioselectivity can be challenging due to the activating nature of the methoxy and potential amide groups. A Friedel-Crafts-type allylation could be a possibility, but often suffers from issues like polyalkylation and rearrangement of the allyl group. ehu.es

Nucleophilic Allylation: This strategy would entail the reaction of an organometallic derivative of the benzamide (e.g., an organolithium or Grignard reagent) with an allyl halide. This approach requires the pre-formation of the organometallic species at the desired position, which can be achieved through methods like directed ortho-metalation. However, the presence of multiple reactive sites in the molecule can lead to side reactions. researchgate.net Another approach involves the reaction of nucleophiles with allylmetal species. nih.gov

Introduction and Functionalization of the Methoxy Moiety

The methoxy group at the C-4 position plays a crucial role in directing the regioselectivity of subsequent reactions and is a key structural feature of the target molecule. nih.govresearchgate.net

The introduction of the methoxy group can be achieved through several methods:

Williamson Ether Synthesis: A common and straightforward method is the Williamson ether synthesis, which involves the deprotonation of a corresponding phenol with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. This is often a high-yielding and reliable reaction.

From a Precursor with a Methoxy Group: An alternative strategy is to start with a commercially available precursor that already contains the methoxy group at the desired position, such as 4-methoxybenzoic acid or 4-methoxyaniline. This simplifies the synthesis by avoiding the methylation step.

Amide Bond Formation Strategies

The final step in the proposed synthesis is the formation of the amide bond. This is a fundamental transformation in organic chemistry with numerous well-established methods. nih.govdur.ac.uk

Classical Amidation Methods

Classical amidation methods typically involve the activation of the carboxylic acid group of 3-allyl-4-methoxybenzoic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent. researchgate.netresearchgate.net

Acid Chloride Method: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.com The resulting acid chloride readily reacts with ammonia to form the desired benzamide. This is a very common and effective method. slideshare.net

Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. nih.govrsc.org Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Key Features |

| EDC | HOBt, DMAP | Water-soluble byproducts, good for electron-deficient amines. nih.gov |

| DCC | DMAP | High yielding, but dicyclohexylurea byproduct can be difficult to remove. nih.gov |

| HATU | DIPEA | Highly efficient, often used in peptide synthesis. nih.gov |

| BOP-Cl | Et₃N | Effective for sterically hindered substrates. nih.gov |

Direct Thermal Amidation: In some cases, amides can be formed by heating a carboxylic acid with an amine at high temperatures, driving off water. stackexchange.com However, this method often requires harsh conditions and may not be suitable for substrates with sensitive functional groups. dur.ac.uk

Advanced Coupling Reagents and Conditions

The formation of the amide bond in the precursor, 4-methoxybenzamide (B147235), is a critical step that can be achieved through the reaction of 4-methoxybenzoic acid and a suitable amine source. Modern peptide coupling reagents have largely replaced harsher, classical methods, offering higher yields, shorter reaction times, and milder conditions, which helps to prevent side reactions. luxembourg-bio.combachem.com These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Several classes of advanced coupling reagents are available, each with its own advantages. Phosphonium and aminium/uronium salt-based reagents are particularly popular due to their high reactivity and the low incidence of side reactions. bachem.com The choice of reagent, base, and solvent can be tailored to the specific substrates to maximize the yield and purity of the resulting amide. numberanalytics.com

Below is a table summarizing some of the advanced coupling reagents applicable to the synthesis of benzamides like 4-methoxybenzamide.

Table 1: Advanced Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High efficiency, but carcinogenic byproducts. |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Similar to BOP but with reduced toxicity of byproducts. | |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used, effective, and economical. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, particularly useful for sterically hindered substrates. numberanalytics.com | |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High reactivity, particularly useful for sterically hindered substrates. numberanalytics.com | |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A highly efficient coupling reagent for complex peptide synthesis. numberanalytics.com | |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | A classic reagent, the urea (B33335) byproduct is insoluble in many solvents, facilitating removal. luxembourg-bio.combachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | The urea byproduct is water-soluble, simplifying purification. silicycle.com |

The reaction conditions typically involve an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize the acid formed during the reaction. bachem.comnumberanalytics.com The choice of solvent can significantly influence the reaction's success, with polar solvents like DMF and DMSO being common due to their ability to dissolve reactants and stabilize transition states. numberanalytics.com

Stereoselective Synthesis of Chiral Analogues

While this compound itself is not chiral, the introduction of substituents on the allyl group or the aromatic ring can lead to the formation of chiral centers. The stereoselective synthesis of such chiral analogues is a significant area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial.

Asymmetric allylation reactions can be employed to introduce a chiral allyl moiety. Chiral catalysts, such as those based on transition metals with chiral ligands, can control the stereochemical outcome of the reaction. snnu.edu.cnnih.gov For instance, chiral phosphoric acids have been used to catalyze the asymmetric allylation of aldehydes and ketones, yielding tertiary chiral alcohols with high enantiomeric excess. nih.gov This approach could be adapted to create chiral derivatives of this compound.

Furthermore, recent advances in C-H functionalization have led to the development of chiral catalysts for the enantioselective C-H activation and subsequent functionalization of benzamides. snnu.edu.cn Chiral rhodium complexes with cyclopentadienyl (B1206354) (Cp) ligands have been successfully used in the enantioselective hydroarylation of alkenes and other C-H functionalization reactions of benzamides. snnu.edu.cn These methods could potentially be applied to the synthesis of chiral derivatives of this compound.

A hypothetical stereoselective synthesis of a chiral analogue could involve the reaction of 4-methoxybenzamide with a prochiral allene (B1206475) in the presence of a chiral rhodium catalyst, which has been shown to produce optically active lactones through a highly efficient axial chirality transfer. acs.org

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral this compound Analogues

| Strategy | Description | Potential Chiral Catalyst |

|---|---|---|

| Asymmetric Allylation | The use of a chiral catalyst to control the stereochemistry of the addition of an allyl group to a precursor molecule. | Chiral Phosphoric Acids (e.g., (S)-TRIP) nih.gov |

| Enantioselective C-H Functionalization | The direct introduction of a functional group at a C-H bond with control of stereochemistry using a chiral catalyst. | Chiral Rhodium(III) complexes with modified Cp ligands snnu.edu.cn |

| Asymmetric Michael Addition | The addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst to create a stereocenter. | Organocatalysts (e.g., chiral amines or phosphoric acids) |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound, key reactions to optimize include the amide formation and the C-H allylation.

For the C-H allylation of 4-methoxybenzamide, several parameters can be adjusted. These include the choice of catalyst, solvent, temperature, and any additives. Transition metal-catalyzed C-H allylation of benzamides has been reported using various metals, including cobalt, nickel, and ruthenium. rsc.orgnih.govrsc.org

A systematic optimization study would involve varying these parameters to find the optimal conditions. For example, in a ruthenium-catalyzed ortho-allylation of aromatic amides, the reaction temperature was found to be a crucial factor, with different temperatures leading to different regioisomeric products. rsc.org Similarly, in a nickel-catalyzed C-H bond allylation of benzamides, the solvent was found to influence product selectivity. nih.gov

A hypothetical optimization table for the C-H allylation of 4-methoxybenzamide with an allyl source is presented below.

Table 3: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Cp*Co(CO)I₂] (5) | Dioxane | 100 | None | Low |

| 2 | [Cp*Co(CO)I₂] (5) | THF | 100 | None | Moderate |

| 3 | [Ni(COD)₂] (10) / PPh₃ (20) | Toluene | 80 | K₂CO₃ | Moderate |

| 4 | [Ni(COD)₂] (10) / PCy₃ (20) | Toluene | 100 | K₂CO₃ | High |

| 5 | [{RuCl₂(p-cymene)}₂] (2.5) | ClCH₂CH₂Cl | Room Temp | AgSbF₆ | High |

| 6 | [{RuCl₂(p-cymene)}₂] (2.5) | ClCH₂CH₂Cl | 80 | AgSbF₆ | Mixture of isomers |

This hypothetical table illustrates how a systematic variation of reaction parameters can lead to the identification of optimal conditions for the synthesis of this compound. The use of design of experiment (DoE) methodologies can further enhance the efficiency of such optimization studies.

Chemical Reactivity and Derivatization of 3 Allyl 4 Methoxybenzamide

Reactions Involving the Allyl Functional Group

The allyl group in 3-allyl-4-methoxybenzamide is a versatile handle for a variety of chemical transformations, including cycloadditions and oxidative modifications.

Cycloaddition Reactions (e.g., [4+1] annulation, cyclopropanation)

The electron-rich nature of the allyl group makes it a suitable partner in various cycloaddition reactions. While specific studies on this compound are not extensively documented, the reactivity of analogous N-allylbenzamides and related systems provides significant insights.

Rhodium(III)-catalyzed [4+1] annulation reactions of N-methoxybenzamides with 1,3-enynes have been reported to produce enantioenriched lactams. snnu.edu.cn This transformation proceeds through a cascade involving C-H activation, alkenyl to allyl rearrangement, and subsequent nucleophilic cyclization. snnu.edu.cn Although the specific substrate is an N-methoxybenzamide, the fundamental reactivity of the benzamide (B126) in such annulations is noteworthy. The general mechanism involves the formation of a rhodacyclic intermediate, followed by insertion of the π-system and subsequent intramolecular cyclization. snnu.edu.cn

Palladium-catalyzed cyclopropanation of acyclic amides with substituted allyl carbonates represents another relevant transformation. acs.org These reactions can produce cyclopropane (B1198618) derivatives with high diastereoselectivity and enantioselectivity. acs.org The presence of additives like LiCl can significantly influence the selectivity of the reaction, favoring cyclopropanation over allylic alkylation. acs.org The mechanism is believed to involve the formation of a π-allyl-palladium intermediate, which then undergoes nucleophilic attack by the amide enolate at the central carbon of the allyl moiety to form the cyclopropane ring. acs.org

Another pertinent example is the Rh(III)-catalyzed diastereoselective [2+1] annulation of N-enoxyphthalimides with allylic alcohols to furnish substituted cyclopropyl-ketones. nih.gov This reaction highlights the utility of the allyl group in forming cyclopropane rings under transition metal catalysis.

Table 1: Examples of Cycloaddition Reactions with Allyl Amide Systems

| Reaction Type | Catalyst/Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| [4+1] Annulation | Rh(III) catalyst, 1,3-enyne | Enantioenriched lactams | Proceeds via C-H activation and alkenyl to allyl rearrangement. | snnu.edu.cn |

| Cyclopropanation | Pd-catalyst, Allyl carbonate, LiCl | Chiral cyclopropanes | LiCl enhances diastereoselectivity and the ratio of cyclopropanation to allylic alkylation. | acs.org |

| [2+1] Annulation | Rh(III) catalyst, N-enoxyphthalimide, Allylic alcohol | Substituted cyclopropyl-ketones | Directed diastereoselective cyclopropanation. | nih.gov |

Oxidative and Reductive Transformations

The allyl group is susceptible to both oxidative cleavage and other oxidative transformations. An electrochemical method for the synthesis of oxazolines from N-allylamides has been developed. clockss.org This reaction involves the anodic oxidation of a diaryl disulfide to generate a reactive sulfur species, which then reacts with the N-allylamide to induce an electrophilic cyclization. clockss.org For instance, the reaction of N-allyl-4-methoxybenzamide with an electrochemically generated p-fluorophenyldisulfide-derived cation pool affords the corresponding oxazoline (B21484) in good yield. clockss.org

A one-pot oxidative cleavage of O- and N-allyl groups has been achieved using osmium tetroxide and sodium periodate (B1199274) at near-neutral pH. organic-chemistry.org This method involves initial dihydroxylation of the allyl double bond, followed by periodate cleavage of the resulting diol to yield an aldehyde, which is further oxidized. organic-chemistry.org This provides a mild method for deallylation. organic-chemistry.org

While specific reductive transformations of the allyl group in this compound are not detailed in the literature, a common reaction for allyl groups is catalytic hydrogenation to the corresponding propyl group using catalysts like palladium on carbon.

Table 2: Oxidative Transformations of N-Allylamides

| Reaction | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Electrochemical Oxazoline Synthesis | ArSSAr, Anodic oxidation | ArS-substituted oxazoline | Exo-cyclization occurs exclusively. | clockss.org |

| Oxidative Deallylation | OsO4, NaIO4 | Deprotected amide | Mild, one-pot procedure at near-neutral pH. | organic-chemistry.org |

Polymerization and Oligomerization Studies

There is a lack of specific information in the reviewed literature regarding the polymerization or oligomerization of this compound. In general, allyl compounds can undergo polymerization through radical or transition-metal-catalyzed pathways, but dedicated studies for this particular monomer were not found. Oligomers are generally defined as containing 3 to 10 monomer units in a polymerized form. google.com

Transformations of the Amide Moiety

The amide group of this compound can undergo several transformations, including hydrolysis and reactions at the nitrogen atom.

Hydrolysis and Amide Exchange Reactions

The hydrolysis of benzamides is a well-studied process that can be catalyzed by either acid or base. Studies on N-(hydroxymethyl)benzamide derivatives, including a 4-methoxy substituted analog, have shown that under basic conditions, amidic hydrolysis can be a competitive pathway. researchgate.net For certain derivatives, this hydrolysis can be surprisingly rapid. researchgate.net The rate of hydrolysis is influenced by the substituents on the aromatic ring. researchgate.net

N-Substitution and Functionalization

The amide nitrogen in this compound can be a site for further functionalization, although this typically requires initial deprotonation or specific reaction conditions. The synthesis of various N-allyl-N-substituted benzamides is often a precursor step for more complex reactions. For example, N-allyl-N-propargylamides have been used in molybdenum carbene-mediated reactions to form cyclopropylpyrrolidines. acs.org This implies that the N-H bond of an N-allylbenzamide can be substituted to introduce other reactive groups.

Direct N-alkylation of a primary amide like this compound can be challenging due to the potential for over-alkylation and the relatively low nucleophilicity of the amide nitrogen. However, methods for the N-arylation of amides using palladium catalysis have been developed. For instance, 4-methoxybenzamide (B147235) can be coupled with aryl bromides in the presence of a palladium catalyst and a suitable ligand. rsc.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In this compound, the regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.

The methoxy (B1213986) (-OCH₃) group at position 4 is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com The allyl (-CH₂CH=CH₂) group at position 3 is a weakly activating alkyl-type substituent and is also an ortho, para-director. masterorganicchemistry.com The benzamide (-CONH₂) functionality is a deactivating group and a meta-director. masterorganicchemistry.com

When multiple substituents are present on a benzene ring, the most strongly activating group typically governs the position of substitution. masterorganicchemistry.com In this molecule, the methoxy group is the most potent activating substituent. Therefore, incoming electrophiles are primarily directed to the positions ortho to the methoxy group.

The available positions on the ring are C2, C5, and C6.

Position C5: This site is ortho to the strongly activating methoxy group and meta to the weakly activating allyl group. The strong activation and direction from the methoxy group make this the most probable site for electrophilic attack.

Position C2: This site is ortho to the allyl group and meta to the methoxy group. It is also meta to the deactivating amide group.

Position C6: This site is para to the allyl group and ortho to the methoxy group, but substitution here can be sterically hindered by the adjacent allyl group.

Therefore, the substitution pattern is predicted to favor position C5, followed by C2 or C6, depending on the specific reaction conditions and the steric bulk of the electrophile. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), likely at the C5 position. masterorganicchemistry.com

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | 4 | Strongly Activating | Ortho, Para |

| -CH₂CH=CH₂ | 3 | Weakly Activating | Ortho, Para |

| -CONH₂ | 1 | Deactivating | Meta |

Palladium-Catalyzed Cross-Coupling Reactions at the Benzene Ring (if applicable to halogenated precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to the benzene ring of this compound, a halogenated precursor is typically required. For example, a bromo-substituted derivative, such as 5-bromo-3-allyl-4-methoxybenzamide, could serve as a substrate for reactions like the Suzuki-Miyaura coupling. wikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

For a hypothetical 5-bromo-3-allyl-4-methoxybenzamide, a typical Suzuki-Miyaura reaction would involve its reaction with an aryl or vinyl boronic acid (or boronic ester) to introduce a new substituent at the C5 position. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. whiterose.ac.uk

While specific studies on this compound might be limited, extensive research on analogous systems demonstrates the feasibility of this approach. For example, Suzuki-Miyaura reactions have been successfully performed on various halogenated benzamides and anilines, including those with multiple substituents. rsc.orgacs.org These studies confirm that the amide and methoxy groups are well-tolerated under typical Suzuki coupling conditions.

| Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| ortho-Bromoanilines | Aryl/Alkyl Boronic Esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | nih.gov |

| 5-Bromo-2-((3-fluorobenzyl)oxy)benzamide | Various Boronic Acids | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Low (dehalogenation issues) | acs.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

Synthesis of Structurally Related Benzamide Analogues for Comparative Studies

The synthesis of structurally related analogues of a lead compound is a cornerstone of medicinal chemistry and materials science, primarily for conducting structure-activity relationship (SAR) studies. leidenuniv.nl By systematically modifying the structure of this compound, researchers can probe the influence of steric, electronic, and conformational properties on its biological activity or material properties.

Modifications could include:

Altering the Allyl Group: Replacing the allyl group with other alkyl or alkenyl chains of varying lengths or branching to investigate steric tolerance and hydrophobic interactions.

Varying the Methoxy Group: Substituting the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or replacing it with a hydroxyl or other electron-donating/withdrawing groups to modulate electronic properties.

Modifying the Benzamide Moiety: Replacing the benzene ring with other aromatic or heteroaromatic systems, or altering the amide portion itself.

For instance, studies on other benzamide series have explored replacing the benzamide ring with bioisosteres like 1,2,3-triazole-4-carboxamides or introducing different substituents to explore their impact on receptor binding affinity and selectivity. acs.orgnih.gov Another study details the synthesis of a series of substituted benzamides to evaluate their anti-inflammatory activity, demonstrating how modifications to the core structure influence biological outcomes. researchgate.net These approaches allow for the fine-tuning of a molecule's properties to enhance desired characteristics and minimize unwanted effects.

| Analogue Class | Modification Strategy | Purpose of Study | Reference |

|---|---|---|---|

| Triazole Substituted Benzamides | Replacement of the benzamide ring with a triazole carboxamide ring. | To investigate the effect on σ₂ receptor binding affinity and selectivity. | acs.orgnih.gov |

| Picolinamide Derivatives | Replacement of the benzene ring with a pyridine (B92270) ring. | To investigate the effect on acetylcholinesterase inhibitory activity. | tandfonline.comresearchgate.net |

| Parsalmide-related Benzamides | Variation of substituents on the benzamide core. | To evaluate anti-inflammatory activity and gastric tolerability. | researchgate.net |

| Morpholinobenzamides | Removal and replacement of a morpholine (B109124) group at the C-5 position with other substituents (e.g., thiophene, methyl). | To improve metabolic stability while retaining antibacterial activity. | acs.org |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 3-allyl-4-methoxybenzamide reveal the electronic environment of each proton. For instance, the aromatic protons exhibit distinct signals from the protons of the allyl and methoxy (B1213986) groups.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.78-7.73 | m | |

| Aromatic H | 6.95 | d | 8.4 |

| Allyl CH | 5.99 | ddt | 16.8, 10.1, 6.7 |

| Allyl CH₂ (vinyl) | 5.14-5.06 | m | |

| Methoxy OCH₃ | 3.90 | s | |

| Allyl CH₂ (benzylic) | 3.42 | dt | 6.7, 1.5 |

This table presents typical ¹H NMR data. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 169.2 |

| Aromatic C | 160.7 |

| Aromatic C | 137.2 |

| Allyl CH | 132.0 |

| Aromatic C | 130.1 |

| Aromatic C | 128.8 |

| Allyl CH₂ (vinyl) | 116.3 |

| Aromatic C | 111.1 |

| Methoxy OCH₃ | 55.8 |

| Allyl CH₂ (benzylic) | 34.3 |

This table presents typical ¹³C NMR data. Actual values may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing specific connections between atoms.

Correlation Spectroscopy (COSY) experiments establish correlations between coupled protons, helping to identify adjacent protons in the structure, such as those within the allyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the allyl group, the methoxy group, and the benzamide (B126) core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This data is crucial for confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers additional structural information by showing how the molecule breaks apart under energetic conditions.

HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | 192.0997 | 192.0992 |

| [M+Na]⁺ | 214.0817 | 214.0811 |

The high degree of accuracy between the calculated and observed masses confirms the molecular formula C₁₁H₁₃NO₂.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic absorption bands for the amide, ether, and aromatic functionalities.

FTIR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3434, 3170 | Amide N-H | Stretching |

| 1650 | Amide C=O (Amide I) | Stretching |

| 1600, 1500 | Aromatic C=C | Stretching |

| 1250 | Aryl Ether C-O | Stretching |

This table highlights key FTIR absorption bands. The full spectrum provides a more detailed fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzamide ring in this compound contains a conjugated π-electron system, which will absorb UV light at specific wavelengths. The position and intensity of the absorption maxima (λmax) are characteristic of the electronic structure.

UV-Vis Data for this compound

| Solvent | λmax (nm) |

| Methanol | 215, 258 |

The observed absorption maxima are indicative of the π → π and n → π* electronic transitions within the aromatic and carbonyl chromophores.*

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are essential for the complete structural elucidation of a molecule like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined.

While X-ray crystallography is a powerful tool, specific crystallographic data for this compound are not widely available in the surveyed literature. However, analysis of structurally similar compounds provides insight into the expected data. For instance, the crystallographic analysis of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a related benzamide derivative, reveals its crystal system, space group, and unit cell dimensions. researchgate.net Such data are critical for understanding the solid-state conformation and intermolecular interactions, such as hydrogen bonding.

To illustrate the type of information obtained from this analysis, the following table presents crystallographic data for the related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide. researchgate.net

Table 1: Example Crystallographic Data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0478(3) |

| b (Å) | 9.8093(4) |

| c (Å) | 13.1602(5) |

| β (°) | 104.712(2) |

| Volume (ų) | 1004.85(7) |

| Temperature (K) | 170 |

Chromatographic Techniques for Separation and Purity

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are indispensable for isolating the compound from reaction mixtures and determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally unstable compounds. In the analysis of this compound, a reversed-phase HPLC setup is commonly employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the sample is determined by injecting a solution of the compound into the HPLC system, where it is separated into its components. The retention time of the main peak corresponding to this compound is recorded, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

For related benzamide compounds, mobile phases often consist of a mixture of acetonitrile (B52724) and water. sielc.com In cases where stereoisomers may be present, chiral-phase HPLC can be utilized to separate enantiomers, as demonstrated in the analysis of other allyl amides. nih.gov

Table 2: Typical HPLC Parameters for Benzamide Analysis

| Parameter | Description | Example Condition |

| Column | Stationary phase for separation. | Reversed-phase C18, Chiralpak AD-H nih.govnih.gov |

| Mobile Phase | Solvent that carries the sample through the column. | Acetonitrile/Water or Isopropanol/Hexanes sielc.comnih.gov |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min nih.gov |

| Detector | Device to detect compounds as they elute. | Diode-Array Detector (DAD) at 210–280 nm nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile compounds. A sample containing this compound would first be vaporized and separated based on its boiling point and interactions with the column's stationary phase. As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification and structural confirmation. GC-MS is also highly effective for detecting and identifying trace impurities. Studies on related benzamides have used GC-MS to confirm the absence of byproducts in chemical reactions. rsc.orguni-marburg.de

Table 3: General GC-MS Analytical Parameters

| Parameter | Description | Example Condition |

| Column | Capillary column for separation. | HP-5 fused-silica capillary column mdpi.com |

| Carrier Gas | Inert gas to move the sample through the column. | Nitrogen or Helium mdpi.com |

| Injector Temperature | Temperature at which the sample is vaporized. | 250 °C mdpi.com |

| Column Temperature Program | Ramped temperature changes to facilitate separation. | Initial hold at 50°C, ramped to 280°C mdpi.com |

| Detector | Mass Spectrometer mode. | Electron Ionization (EI) sciengine.com |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions. libretexts.org In the synthesis of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of the desired product over time.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). researchgate.net Alongside it, spots of the pure starting materials are applied as references. The plate is then developed in a suitable solvent system, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. beilstein-journals.org After development, the plate is visualized, typically under UV light. The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. The reaction is considered complete when the reactant spot is no longer visible. researchgate.netlibretexts.org

Table 4: Example TLC Conditions for Reaction Monitoring

| Parameter | Description | Example Condition |

| Stationary Phase | The adsorbent coated on the plate. | Silica gel rochester.edu |

| Mobile Phase | The solvent or solvent mixture for development. | Cyclohexane:Ethyl Acetate (2:1 or 1:1) beilstein-journals.org |

| Visualization | Method to see the separated spots. | UV Light (254 nm) libretexts.org |

| Application | Purpose of the analysis. | Tracking disappearance of reactant and appearance of product libretexts.org |

Computational and Theoretical Chemistry Investigations of 3 Allyl 4 Methoxybenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of molecular properties from the ground state electron density.

Geometrical Optimization and Conformational Analysis

The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule, known as geometrical optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), the geometry of 3-allyl-4-methoxybenzamide would be optimized to find its lowest energy conformation. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis would further explore the molecule's flexibility, particularly the rotation around the single bonds of the allyl and methoxy (B1213986) groups. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the global and local energy minima, providing insight into the molecule's preferred shapes.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. biorxiv.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen and nitrogen atoms of the amide and methoxy groups, indicating sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These theoretical values are often compared with experimental spectra for structure verification.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum and are used to identify the molecule's functional groups, such as the C=O stretch of the amide or the C=C stretch of the allyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov By calculating the energy difference between the ground state and various excited states, the absorption wavelengths (λmax) in the UV-Visible spectrum can be predicted. This is directly related to the HOMO-LUMO energy gap and provides information about the molecule's conjugation and color.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. This technique provides a detailed view of the molecule's conformational dynamics, showing how it flexes and changes shape in a solution. It is also invaluable for studying solvent interactions, revealing how solvent molecules arrange themselves around the solute and influence its behavior.

Molecular Docking Studies for Protein-Ligand Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target protein. This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction. The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate different poses. Although this compound has been included in screening libraries, specific docking studies detailing its interactions with a particular protein target, including binding energy values and key hydrogen bond or hydrophobic interactions, are not detailed in the available literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to explore potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism at a molecular level. No specific studies on the computational elucidation of reaction mechanisms for this molecule are currently published.

In Vitro and Mechanistic Biological Activity Investigations Non Clinical

Future Directions and Emerging Research Opportunities for 3 Allyl 4 Methoxybenzamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 3-allyl-4-methoxybenzamide and its analogs will likely be driven by the dual goals of innovation and sustainability. Current synthetic routes to functionalized benzamides often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry are increasingly being applied to amide bond formation, a critical step in the synthesis of these compounds.

Emerging sustainable methodologies that could be applied to the synthesis of this compound include:

Biocatalytic Amide-Bond Coupling: The use of enzymes, such as ATP-dependent amide bond synthetases, offers a highly selective and environmentally benign alternative to traditional chemical coupling reagents. rsc.org This approach minimizes waste and often proceeds under mild reaction conditions.

Chemo- and Regioselective Synthesis: Advanced catalytic systems are enabling more precise control over the functionalization of aromatic rings. mdpi.com Developing methods for the chemo- and regioselective introduction of the allyl and methoxy (B1213986) groups onto the benzamide (B126) scaffold would improve efficiency and reduce the need for protecting groups.

Innovative Reaction Platforms: Novel platforms, such as using filter paper for water-based solvent systems, are being explored to streamline synthesis and purification processes, making them more sustainable and efficient. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but can also lead to the discovery of novel reaction pathways and molecular scaffolds. rsc.orgresearchgate.netnih.gov

Discovery of Undiscovered Biological Targets and Mechanisms

A significant area of future research for this compound lies in the identification of its biological targets and the elucidation of its mechanisms of action. The benzamide scaffold is a common feature in a wide range of biologically active molecules, suggesting that this compound could interact with various cellular components.

Potential avenues for discovering novel biological targets include:

High-Throughput Screening: Screening this compound against large panels of biological targets, such as enzymes and receptors, can rapidly identify potential interactions.

Phenotypic Screening: Observing the effects of the compound on cellular or organismal phenotypes can provide clues about its biological activity without prior knowledge of a specific target.

Chemoproteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system.

Recent research on other benzamide derivatives has identified novel targets, offering a starting point for investigations into this compound. For example, novel benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a promising target in cancer therapy. nih.gov Other research has focused on designing benzamide-based agonists for the sigma-1 receptor (S1R), a molecular chaperone implicated in neurodegenerative diseases. mdpi.comnih.gov The methoxy and allyl functionalities of this compound could confer unique binding properties and biological activities. For instance, methoxy-substituted benzamides have been investigated for their antioxidative and antiproliferative activities. bohrium.com The allyl group, a feature found in some bioactive natural products, can participate in various chemical interactions and may influence the compound's pharmacokinetic properties. nih.govresearchgate.netresearchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. acs.orgnih.gov These powerful computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to design novel analogs with improved properties.

Key applications of AI and ML in this context include:

Predictive Modeling: AI/ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new molecules. nih.govresearcher.lifeacs.orgresearchgate.netnih.gov This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. researchgate.netnih.gov By providing the model with a set of desired attributes, such as high potency and selectivity for a specific target, it can generate novel chemical structures based on the this compound scaffold.

Reaction Prediction: Machine learning is also being applied to predict the outcomes of chemical reactions, aiding in the design of efficient and sustainable synthetic routes. rsc.org

The integration of AI and ML into the research pipeline for this compound has the potential to significantly reduce the time and cost associated with discovering and developing new bioactive compounds. mdpi.com

Development of this compound as a Probe for Specific Biological Processes

Chemical probes are essential tools for studying biological systems. A molecule with specific and well-characterized interactions with a biological target can be used to investigate the function of that target in cells and organisms. This compound, if found to have a specific biological target, could be developed into a valuable chemical probe.

The development of a this compound-based probe would involve:

Functionalization: The core structure of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels. This would allow for the visualization and identification of the compound's binding partners.

Photoreactive Probes: The introduction of photoreactive groups could enable covalent cross-linking of the probe to its biological target upon light activation, facilitating target identification. nih.gov

"Clickable" Probes: The incorporation of "clickable" functional groups would allow for the easy attachment of various reporter molecules, enhancing the versatility of the probe. nih.gov

The development of fluorescent probes based on the protection-deprotection of key functional groups is a widely used strategy. rsc.orgbohrium.com The specific functionalities of this compound could be exploited in the design of such probes to investigate a range of biological processes. nih.govmdpi.com

Design of Next-Generation Analogues with Tuned Reactivity and Selectivity

A key goal in medicinal chemistry is the design of molecules with optimized properties, including high potency, selectivity, and favorable pharmacokinetic profiles. Future research on this compound will undoubtedly focus on the rational design and synthesis of next-generation analogues with tuned reactivity and selectivity.

Strategies for designing improved analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects of these changes on its biological activity can provide valuable insights into the key structural features required for its function. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdrugdesign.org

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known bioactive molecules can lead to the development of hybrid compounds with novel or enhanced activities.

Isosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties can be used to fine-tune the compound's properties, such as its metabolic stability or target-binding affinity.

By systematically exploring the chemical space around the this compound scaffold, it may be possible to develop highly selective and potent modulators of specific biological targets. mdpi.comnih.govacs.orggoogle.comnih.gov

Q & A

Basic: What are the standard synthetic routes for 3-allyl-4-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling 4-methoxybenzoyl chloride with 3-allylaniline derivatives under Schotten-Baumann conditions. Key steps include:

- Amide Bond Formation: React 4-methoxybenzoyl chloride with 3-allylaniline in a biphasic solvent system (e.g., dichloromethane/water) with sodium carbonate as a base .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) .

- Optimization: Adjust reaction temperature (20–40°C) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to maximize yield (>75%). Solvent polarity and base strength are critical for minimizing byproducts like unreacted starting materials .

Basic: How is this compound characterized to confirm its structural integrity?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy: Confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons in -NMR) and methoxy resonance (δ 3.8–3.9 ppm). -NMR should show carbonyl signals at ~168 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode should display [M+H]+ peaks matching the molecular weight (e.g., 261.3 g/mol). High-resolution MS (HRMS) ensures exact mass confirmation .

- IR Spectroscopy: Detect amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Strategies include:

- Standardized Assays: Replicate activities in orthogonal assays (e.g., enzymatic inhibition + cell viability assays) to confirm target specificity. For example, compare IC values in kinase inhibition vs. cytotoxicity assays .

- Purity Verification: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding impurities. DSC analysis can detect polymorphic forms affecting bioactivity .

- Structural Confirmation: X-ray crystallography or NOESY NMR to verify stereochemistry, especially if the compound has Z/E isomerism (common in allyl-substituted benzamides) .

Advanced: What computational and experimental approaches elucidate the mechanism of action of this compound in enzyme inhibition?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosine kinases). Focus on hydrogen bonding with methoxy/amide groups and hydrophobic interactions with the allyl moiety .

- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, measure values under varying substrate concentrations .

- Mutagenesis: Engineer enzyme mutants (e.g., ATP-binding site mutations) to validate binding hypotheses. Compare inhibition profiles of wild-type vs. mutant enzymes .

Advanced: How can structural modifications of this compound improve pharmacokinetic properties without compromising activity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the allyl group with cyclopropyl (improves metabolic stability) or propargyl (enhances π-π stacking) while retaining activity .

- Prodrug Design: Convert the amide to a hydrolyzable ester (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Monitor hydrolysis rates in simulated gastric fluid .

- Solubility Enhancement: Introduce polar groups (e.g., sulfonamide at the benzamide para position) or formulate as a hydrochloride salt .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Mutagenicity Screening: Conduct Ames II testing (TA98 and TA100 strains) to assess genotoxicity. Compare to reference compounds (e.g., benzyl chloride) for risk stratification .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods for synthesis/purification. Avoid skin contact due to potential irritancy .

- Storage: Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the allyl group .

Advanced: How do researchers analyze structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, allyl → propargyl) and test in dose-response assays .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate electronic/steric fields with activity. Validate models with leave-one-out cross-validation (q > 0.5) .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at C4, hydrophobic regions near the allyl group) using tools like PHASE .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with positive controls (staurosporine for IC benchmarking) .

- Cell Viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include a cytotoxicity counter-screen in non-malignant cells (e.g., HEK293) .

- Protein Binding: Perform SPR (surface plasmon resonance) to measure binding kinetics (, ) with purified targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.